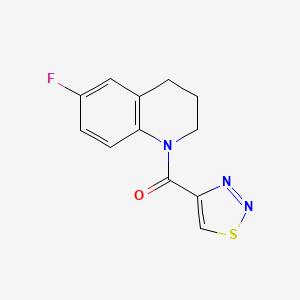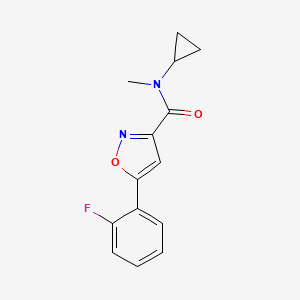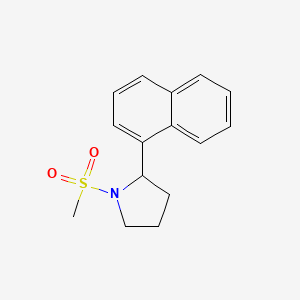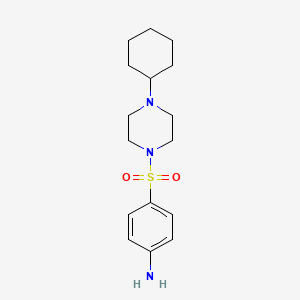
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline, also known as Sildenafil, is a pharmaceutical compound that is commonly used to treat erectile dysfunction and pulmonary arterial hypertension. However, its potential applications in scientific research go beyond its current clinical use.
Wirkmechanismus
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline increases the levels of cGMP, which leads to smooth muscle relaxation and increased blood flow, resulting in its clinical use for erectile dysfunction and pulmonary arterial hypertension.
Biochemical and Physiological Effects:
Aside from its clinical effects, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce oxidative stress. It has also been found to improve mitochondrial function and increase energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline in lab experiments is its well-established synthesis method and availability. It is also relatively stable and has a long shelf life. However, its clinical use for erectile dysfunction and pulmonary arterial hypertension may limit its use in certain experiments due to potential confounding factors.
Zukünftige Richtungen
There are various potential future directions for the use of 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline in scientific research. It could be further explored as a treatment for cancer and multiple sclerosis, and its potential cognitive enhancing and antidepressant effects could be further investigated. Additionally, its anti-inflammatory and antioxidant properties could be explored for potential use in treating various diseases associated with inflammation and oxidative stress. Furthermore, its potential use as a treatment for mitochondrial dysfunction and energy metabolism disorders could also be explored.
In conclusion, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has potential applications in scientific research beyond its current clinical use. Its well-established synthesis method and availability, as well as its various biochemical and physiological effects, make it a promising compound for further investigation. Its potential future directions in research include its use as a treatment for cancer, multiple sclerosis, cognitive enhancement, depression, inflammation, oxidative stress, mitochondrial dysfunction, and energy metabolism disorders.
Synthesemethoden
The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline involves the reaction of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine with sodium sulfonate in the presence of a base. The resulting compound is then purified through recrystallization. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has been found to have potential applications in scientific research beyond its clinical use. Studies have shown that it can inhibit the growth of cancer cells, and it has been explored as a potential treatment for multiple sclerosis. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for depression.
Eigenschaften
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWGCXDSQEOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)
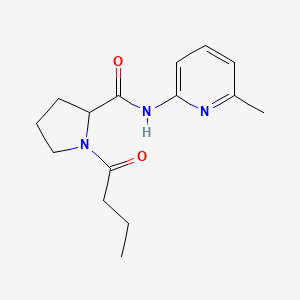
![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)
![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
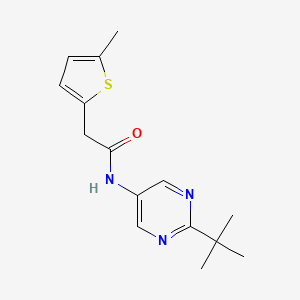
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)
